3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
Description
3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a quinoline-based compound featuring a bipiperidinylmethyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent at position 2.
Properties
Molecular Formula |
C28H30F3N3O2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C28H30F3N3O2/c29-28(30,31)20-8-6-7-19(17-20)26-23(25(27(35)36)22-9-2-3-10-24(22)32-26)18-33-15-11-21(12-16-33)34-13-4-1-5-14-34/h2-3,6-10,17,21H,1,4-5,11-16,18H2,(H,35,36) |
InChI Key |
NGJNVYYVJOKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=CC=CC=C4N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Doebner reaction, where aniline derivatives react with aldehydes and pyruvic acid under acidic conditions to form quinoline-4-carboxylic acid derivatives.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the quinoline core.
Attachment of the Bipiperidinylmethyl Moiety: This can be done through nucleophilic substitution reactions, where the quinoline derivative reacts with a bipiperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 511.59 . Information regarding its applications is limited; however, related compounds and derivatives have demonstrated a range of biological activities.
Synonyms and Identifiers
- Chemical Name : 3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide .
- CAS No : 1336960-13-4 .
- MDL No : MFCD28009510 .
GSK2193874
GSK2193874, a related compound, is an orally active, potent, and selective TRPV4 antagonist .
- Uses : GSK2193874 has been used as a transient receptor potential vanilloid 4 (TRPV4) antagonist in several studies :
- Biochemical/physiological Actions : GSK2193874 is a highly potent and specific antagonist of TRPV4 ion channels, with an IC50 of 50 nM . It can block TRPV4-mediated calcium influx in cells expressing native and recombinant TRPV4 and inhibit vascular permeability and lung edema in isolated rodent and canine lungs subjected to high pulmonary venous pressure (PVP) . This compound has also been shown to resolve pulmonary edema in a murine myocardial infarction model .
Quinoline-4-Carboxylic Acid Derivatives
Mechanism of Action
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity . The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
TRPV4 Selectivity (GSK2193874 vs. Target Compound) :
- GSK2193874, a close analog, incorporates a 7-bromo and 1-phenylcyclopropylamide group, contributing to its TRPV4-blocking activity (IC50 = 2 μM) and selectivity over other ion channels . The target compound lacks the bromo and amide substituents, which may reduce TRPV4 affinity but could alter off-target effects.
- The trifluoromethylphenyl group in both compounds enhances hydrophobic interactions with protein targets, a common strategy in drug design .
Antibacterial Quinolones: Compounds like ciprofloxacin derivatives () prioritize fluoro and cyclopropyl groups for DNA gyrase inhibition. The target compound’s bipiperidinylmethyl group may reduce antibacterial efficacy but improve CNS penetration due to increased lipophilicity .
Synthetic Accessibility: Piperidinylmethyl-substituted quinolines (e.g., ) are synthesized via nucleophilic substitution or amidation, achieving moderate yields.
Pharmacokinetic and Toxicity Considerations
- Bipiperidinyl vs. Piperazinyl Groups : Bipiperidinyl groups (as in the target compound) may improve metabolic stability compared to piperazinyl moieties, which are prone to oxidation. However, larger substituents could reduce oral bioavailability .
Biological Activity
The compound 3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential anti-cancer and antibacterial properties, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes:
- A quinoline core , which is associated with various pharmacological effects.
- A trifluoromethyl group , which can enhance lipophilicity and biological activity.
- A bipiperidine moiety , which may contribute to its interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of quinoline derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values: The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 µM to 25 µM across different cell lines. For instance, a related study reported an IC50 of 8.55 ± 0.35 µM against MCF-7 cells, indicating potent anti-cancer activity .
Antibacterial Activity
The antibacterial efficacy of quinoline derivatives has also been extensively documented. This compound's structural features suggest it may possess significant antibacterial properties.
Case Studies:
- Antibacterial Screening: In a comparative study, derivatives similar to the target compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The modifications introduced in the structure increased the binding affinity to bacterial enzymes, enhancing their effectiveness .
- Activity Metrics: Compounds with similar structures showed LogP values correlating with higher antibacterial activity, suggesting that lipophilicity plays a crucial role in their efficacy .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-Cancer | MCF-7 | 8.55 ± 0.35 | |
| Anti-Cancer | HCT116 | 5 - 25 | |
| Antibacterial | Staphylococcus aureus | <10 | |
| Antibacterial | Escherichia coli | <15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction: The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells .
- Enzyme Inhibition: Its structural components may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication, contributing to its antibacterial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
